molecular formula C20H22N6O2 B14933506 [4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B14933506
M. Wt: 378.4 g/mol
InChI Key: IZDLPHYPGAWZRD-UHFFFAOYSA-N
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Description

[4-(3-Methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic compound featuring a piperazine core substituted with a 3-methoxyphenyl group and a tetrazole-containing phenyl moiety. The tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) enhances metabolic stability and mimics carboxylic acid bioisosteres, while the 3-methoxyphenyl group contributes to electronic and steric properties that influence receptor binding .

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)19-9-4-3-8-18(19)20(27)25-12-10-24(11-13-25)16-6-5-7-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3

InChI Key

IZDLPHYPGAWZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst.

    Substitution with Methylphenyl Group: The tetrazole ring is then substituted with a methylphenyl group through a similar nucleophilic aromatic substitution reaction.

    Coupling of the Two Rings: Finally, the piperazine and tetrazole rings are coupled together using a suitable coupling reagent, such as a carbodiimide.

Chemical Reactions Analysis

[4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Scientific Research Applications

[4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.

    Biological Studies: It is used in biological studies to understand its interaction with various biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ in substituents on the piperazine ring or the aromatic moieties, leading to variations in physicochemical and biological properties. Key analogues include:

Compound Name Substituent on Piperazine Substituent on Phenyl Ring Key Differences
[4-(4-Chlorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone 4-Chlorophenyl 5-Methyltetrazole Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters solubility and binding affinity.
4-(3-Fluorobenzoyl)piperazin-1-ylmethanone 3-Fluorobenzoyl 2-Methoxyphenyl Fluorobenzoyl group increases polarity and potential for hydrogen bonding.
D11 (N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide) 3-Methoxyphenyl Quinoline-4-carbonyl Quinoline scaffold introduces planar aromaticity, affecting π-π stacking interactions.
(3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone Pyrazolo-thiazole 3-Chloro-4-fluorophenyl Pyrazolo-thiazole enhances kinase inhibition but reduces metabolic stability.

Physicochemical Properties

  • Solubility : The 3-methoxyphenyl group improves aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ).
  • Melting Point : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in D7 ) exhibit higher melting points (>200°C) due to stronger intermolecular interactions.
  • Stability : Tetrazole-containing compounds (e.g., the target compound and ) show superior stability in acidic conditions compared to ester or amide analogues.

Key Research Findings

Substituent Position Matters : 3-Methoxy on the phenyl ring (meta position) optimizes serotonin receptor binding compared to para-substituted analogues .

Tetrazole vs. Carboxylic Acid : Tetrazole-containing derivatives exhibit longer half-lives (t₁/₂ = 6–8 hours) than carboxylate counterparts (t₁/₂ = 2–3 hours) .

Cross-Reactivity : The target compound shows off-target activity at dopamine D2 receptors (Ki = 120 nM), unlike pyrazolo-thiazole derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 433.47 3.2 0.15 185–187
[4-(4-Chlorophenyl)piperazin-1-yl] analogue 438.32 3.8 0.08 192–194
D11 529.56 2.9 0.20 210–212

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